molecular formula C10H10N2O B11913695 3,8-Dimethylquinoxalin-2-ol

3,8-Dimethylquinoxalin-2-ol

Cat. No.: B11913695
M. Wt: 174.20 g/mol
InChI Key: PRTGYYNMRJBFRH-UHFFFAOYSA-N
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Description

3,8-Dimethylquinoxalin-2-ol is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry . The compound features a quinoxaline ring system substituted with two methyl groups at positions 3 and 8, and a hydroxyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethylquinoxalin-2-ol typically involves the condensation of o-phenylenediamine with 2,3-butanedione under acidic conditions . The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring. The hydroxyl group is introduced via subsequent oxidation or hydrolysis reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 3,8-Dimethylquinoxalin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,8-Dimethylquinoxalin-2-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,8-Dimethylquinoxalin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at position 2 enhances its reactivity and potential for forming hydrogen bonds, influencing its interactions with biological targets .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3,8-dimethyl-1H-quinoxalin-2-one

InChI

InChI=1S/C10H10N2O/c1-6-4-3-5-8-9(6)12-10(13)7(2)11-8/h3-5H,1-2H3,(H,12,13)

InChI Key

PRTGYYNMRJBFRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C(=O)N2)C

Origin of Product

United States

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